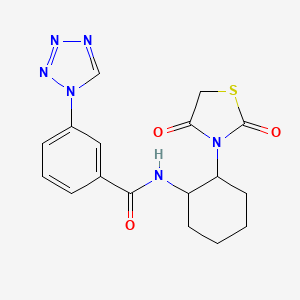

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide, also known as rosiglitazone, is a thiazolidinedione class of drug that is used to treat type 2 diabetes mellitus. It works by increasing insulin sensitivity in the body and improving glucose uptake by the cells. In

Scientific Research Applications

Antihyperglycemic Agents Research on derivatives of thiazolidine-2,4-diones, which are structurally similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide, has identified potential antihyperglycemic agents. These studies have explored structure-activity relationships, leading to the development of candidate drugs for diabetes mellitus treatment, such as KRP-297 (Nomura et al., 1999).

Green Chemistry Synthesis The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water exemplifies green chemistry principles. This method produces high yields with minimal environmental impact, aligning with sustainable research practices (Horishny & Matiychuk, 2020).

Antimicrobial and Antitumor Agents Benzothiazole derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as antitumor agents. Some derivatives have shown selective cytotoxicity against tumorigenic cell lines, demonstrating promising in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Additionally, synthesized thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moieties have exhibited antimicrobial activities, highlighting the compound's potential in developing new antibiotic and antibacterial drugs (Gouda et al., 2010).

Electrochemical C–H Thiolation The synthesis of benzothiazoles and thiazolopyridines from thioamides via TEMPO-catalyzed electrochemical C–H thiolation demonstrates an innovative, metal- and reagent-free method. This process allows for the efficient creation of benzothiazoles, relevant to the chemical structure of interest, showcasing the versatility and eco-friendly aspects of modern synthetic chemistry (Qian et al., 2017).

Diuretic Activity The exploration of biphenyl benzothiazole-2-carboxamide derivatives has revealed compounds with promising in vivo diuretic activity. This research suggests the potential for developing new therapeutic agents based on benzothiazole derivatives for treating conditions requiring diuretic intervention (Yar & Ansari, 2009).

properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c24-15-9-27-17(26)23(15)14-7-2-1-6-13(14)19-16(25)11-4-3-5-12(8-11)22-10-18-20-21-22/h3-5,8,10,13-14H,1-2,6-7,9H2,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIABALPABWNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)N4C(=O)CSC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)

![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)